molecular formula C21H21N3O4 B2598952 1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941998-03-4

1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2598952
CAS No.: 941998-03-4
M. Wt: 379.416
InChI Key: GCVOJZZOVCWKNG-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 4-ethoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group. Its molecular weight is inferred to be approximately 363.41 g/mol based on structurally similar compounds (e.g., ).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-27-18-10-6-16(7-11-18)24-13-15(12-19(24)25)21-22-20(23-28-21)14-4-8-17(26-2)9-5-14/h4-11,15H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVOJZZOVCWKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the pyrrolidinone core: This step might involve cyclization reactions using suitable starting materials such as amino acids or their derivatives.

    Substitution reactions: The final steps involve introducing the ethoxyphenyl and methoxyphenyl groups through electrophilic aromatic substitution or similar reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
  • Structural Difference : Replaces the 4-ethoxyphenyl group with 4-methoxyphenyl.
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one ()
  • Structural Difference: Substitutes the pyrrolidinone-attached 4-ethoxyphenyl with a 4-methylphenyl group.
  • Impact : The methyl group is less polar than ethoxy, lowering solubility but increasing logP, which may improve blood-brain barrier penetration.
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one ()
  • Structural Difference : Replaces the 4-methoxyphenyl on the oxadiazole with a benzodioxol group.

Alkoxy Chain Length Variations ()

A series of compounds (Entries 5–17 in ) highlights the role of alkoxy substituents (methoxy, ethoxy, propoxy, etc.) on bioactivity:

  • Methoxy (Entry 5) : Smaller size favors solubility but may reduce metabolic stability due to easier oxidative demethylation.
  • Ethoxy (Entry 6) : Balances lipophilicity and stability; ethoxy’s longer chain may resist oxidation better than methoxy.

Heterocyclic Core Modifications

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one ()
  • Structural Difference: Incorporates a tetrahydroquinoline scaffold fused with an oxazole ring.
  • Impact: The rigid tetrahydroquinoline core may restrict conformational flexibility, altering binding kinetics compared to the simpler pyrrolidinone-oxadiazole system.
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone ()
  • Structural Difference : Uses a 1,2,4-triazole ring instead of oxadiazole.

Functional Group Additions

Trifluoromethoxy-Substituted Analogs ()
  • Example : A compound with a 3-(4-trifluoromethoxyphenyl)-1,2,4-oxadiazole group.
  • Impact : The electron-withdrawing trifluoromethoxy group increases electronegativity and lipophilicity, enhancing resistance to metabolic degradation.
Urea and Carboxylic Acid Derivatives ()
  • Example : Compounds with urea or carboxylic acid moieties.

Biological Activity

1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the pyrrolidine core and the introduction of the ethoxy and methoxy substituents. Various reagents and solvents are utilized to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, molecular docking studies indicate that such compounds can effectively inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 and MDA-MB 231) by targeting specific pathways involved in tumor growth .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BMDA-MB 23115Cell cycle arrest
This compoundMCF-7TBDTBD

Anti-inflammatory Properties

In addition to anticancer activity, compounds containing oxadiazole moieties have shown promising anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways and may inhibit the production of pro-inflammatory cytokines .

Table 2: Anti-inflammatory Activity Overview

CompoundInflammatory ModelEffect Observed
Compound CRat modelReduced PGE2 levels
Compound DMouse modelDecreased TNF-alpha production

The biological activity of this compound may be attributed to its ability to interact with specific receptors involved in cell signaling pathways. Molecular docking studies suggest that this compound can bind effectively to target enzymes and receptors, influencing their activity and leading to therapeutic effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of similar compounds:

  • Case Study on Anticancer Efficacy :
    • A study assessed a related compound's effect on tumor growth in vivo. Results showed significant tumor size reduction compared to control groups.
  • Case Study on Safety Profile :
    • Toxicological assessments indicated that doses up to a certain threshold did not result in significant adverse effects, suggesting a favorable safety profile for further development.

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